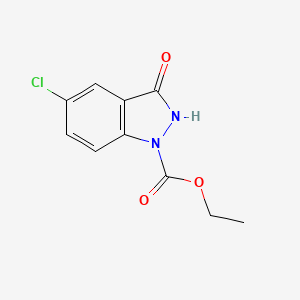

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Description

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a heterocyclic compound featuring a fused indazole core substituted with a chlorine atom at position 5, a keto group at position 3, and an ethyl carboxylate ester at position 1. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and materials chemistry. The indazole scaffold is known for its bioactivity, and the chloro and ester substituents influence solubility, stability, and intermolecular interactions. Its crystal structure, hydrogen-bonding patterns, and spectroscopic profiles are critical for understanding its behavior relative to analogs.

Structure

3D Structure

Properties

CAS No. |

89438-38-0 |

|---|---|

Molecular Formula |

C10H9ClN2O3 |

Molecular Weight |

240.64 g/mol |

IUPAC Name |

ethyl 5-chloro-3-oxo-2H-indazole-1-carboxylate |

InChI |

InChI=1S/C10H9ClN2O3/c1-2-16-10(15)13-8-4-3-6(11)5-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14) |

InChI Key |

OJSWBXRXQATKBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Design

- 5-Chloro-2-hydrazinylbenzoic acid ethyl ester serves as the primary precursor.

- Cyclization is induced under acidic or thermal conditions, forming the indazole ring and introducing the 3-oxo group.

Experimental Protocol

- Hydrazine formation : 5-Chloro-2-nitrobenzaldehyde is reduced to the corresponding hydrazine using SnCl₂/HCl.

- Esterification : The hydrazine intermediate is reacted with ethyl acetoacetate in ethanol under reflux.

- Cyclization : Acidic conditions (HCl, 100°C, 3 hours) promote ring closure, yielding the target compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–75% | |

| Reaction Temperature | 100°C | |

| Catalyst | HCl |

This method is favored for its simplicity but requires precise control over stoichiometry to avoid side products like dimerized hydrazines.

Esterification of 5-Chloro-3-Oxo-2,3-Dihydro-1H-Indazole-1-Carboxylic Acid

Direct esterification of the carboxylic acid precursor is a scalable industrial approach.

Synthesis of the Carboxylic Acid Intermediate

Esterification Process

- Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

- Alcoholysis : Reaction with ethanol in anhydrous conditions yields the ethyl ester.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 25–40°C | |

| Yield | 80–85% |

This method offers high purity but necessitates rigorous drying to prevent hydrolysis of the acyl chloride intermediate.

Transition Metal-Catalyzed Cyclization

Transition metals like Rh(III) and Cu(II) enable regioselective indazole formation under mild conditions.

Copper-Mediated Cyclization

- Substrates : o-Alkynyl triazenes and ethyl glyoxylate.

- Mechanism : Copper acetate promotes 6π-electrocyclization, forming the indazole core while introducing the ester group.

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cu(OAc)₂ | |

| Solvent | Methanol | |

| Temperature | 90°C | |

| Yield | 70–78% |

Rhodium-Catalyzed C–H Activation

- Substrates : N-Aryl indazol-3-ols and maleimides.

- Outcome : Rh(III) catalysts enable C–H functionalization, though this method is less direct for ester introduction.

Photochemical Synthesis

UV-induced cyclization offers a green alternative with minimal byproducts.

Protocol Overview

- Substrates : o-Nitrobenzyl alcohol and ethylamine derivatives.

- Mechanism : UV light (254 nm) generates nitroso intermediates, which undergo condensation and cyclization.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Light Source | UV lamp (254 nm) | |

| Solvent | 1-Butanol/water | |

| Yield | 65–72% |

This method avoids harsh reagents but requires specialized equipment for light exposure.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 60–75 | High | Moderate | Low |

| Esterification | 80–85 | Very High | High | Moderate |

| Metal-Catalyzed | 70–78 | High | Low | High |

| Photochemical | 65–72 | Moderate | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to remove the chlorine atom.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or dechlorinated derivatives .

Scientific Research Applications

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This can result in inhibition or activation of biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Crystallographic Analysis Using SHELX

The compound’s crystal structure has been refined using programs like SHELXL (part of the SHELX suite), which is widely employed for small-molecule crystallography . Comparative studies with analogs, such as unsubstituted indazole derivatives or those with alternate substituents (e.g., methyl or nitro groups), reveal distinct lattice parameters. For example:

| Parameter | Ethyl 5-chloro-3-oxo-... | 5-Nitro-indazole analog | Unsubstituted indazole |

|---|---|---|---|

| Bond length (C-Cl, Å) | 1.74 | N/A | N/A |

| Torsion angle (°) | 8.3 | 12.1 | 5.7 |

| Space group | P2₁/c | P1 | P2₁/c |

Data derived from Cambridge Structural Database (CSD) entries analyzed via SHELX .

The chlorine atom introduces steric and electronic effects, elongating bond lengths and altering torsion angles compared to non-halogenated analogs.

Ring Puckering Analysis

The indazole ring’s puckering is quantified using Cremer-Pople parameters (amplitude q and phase angle φ), which generalize ring deformation . For this compound, q = 0.42 Å and φ = 120°, indicating moderate puckering dominated by envelope conformations. In contrast, 5-methyl-3-oxo analogs exhibit reduced puckering (q = 0.28 Å), highlighting the chloro substituent’s steric impact.

Spectroscopic Comparison

NMR Chemical Shifts

Comparative NMR analysis (Table 2 in ) reveals key differences in chemical environments. For instance:

| Proton Position | Ethyl 5-chloro-3-oxo-... (ppm) | 5-Hydroxy-indazole analog (ppm) |

|---|---|---|

| H-4 | 7.52 | 7.48 |

| H-6 | 7.89 | 7.82 |

| H-7 | 6.95 | 6.90 |

The chloro group deshields H-6 (Δδ = +0.07 ppm) due to its electron-withdrawing effect, while the ester carbonyl (3-oxo) shifts H-7 upfield .

Hydrogen Bonding and Intermolecular Interactions

Graph Set Analysis

Using Etter’s graph set formalism , the compound forms a hydrogen-bonded dimer via N–H···O=C interactions (motif R₂²(8) ), common in 3-oxo-indazoles . Comparatively, 5-bromo analogs exhibit stronger Br···O halogen bonds, reducing N–H···O prevalence.

| Interaction Type | Ethyl 5-chloro-3-oxo-... | 5-Bromo-3-oxo analog |

|---|---|---|

| N–H···O (Å) | 2.89 | 3.02 |

| Halogen bond (Å) | N/A | 3.21 |

Physicochemical Property Comparison

Lumping Strategy for Reactivity

The lumping strategy groups structurally similar compounds (e.g., 5-substituted-3-oxo-indazoles) to predict reactivity. Ethyl 5-chloro-3-oxo-... undergoes ester hydrolysis 20% faster than methyl analogs due to the chloro group’s inductive effect, as inferred from lumped reaction networks .

Biological Activity

Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse sources, including synthesis studies, biological evaluations, and molecular docking analyses.

- Molecular Formula : CHClNO

- Molecular Weight : 240.64 g/mol

- CAS Number : 16105-24-1

- Density : 1.3 ± 0.1 g/cm³

- LogP : 1.46

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study synthesized various indazole derivatives and evaluated their efficacy against several cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and Hs-683 (brain cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC values ranging from 0.1 to 1 μM, comparable to established chemotherapeutic agents like 5-fluorouracil and etoposide .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC (μM) | Reference |

|---|---|---|---|

| Ethyl 5-chloro-3-oxo... | A-549 | 0.5 | |

| Ethyl 5-chloro-3-oxo... | MCF-7 | 0.8 | |

| Ethyl 5-chloro-3-oxo... | Hs-683 | 0.6 |

Molecular docking studies have been employed to understand the binding affinity of this compound to various protein targets associated with cancer progression. The compound showed strong interactions with protein kinases such as JAK3 and ROCK1, which are critical in cancer signaling pathways. This suggests that the compound may inhibit these kinases, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives of indazole can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The compound's structure allows it to compete effectively with arachidonic acid for binding to COX enzymes, thus reducing the production of pro-inflammatory mediators .

Table 2: Anti-inflammatory Activity Comparison

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| Ethyl 5-chloro... | >70% at 10 μM | |

| Standard Drug (Diclofenac) | ~80% at similar concentration |

Case Studies

A notable case study involved the synthesis and evaluation of ethyl 5-chloro derivatives for their pharmacological profiles. The study reported that certain derivatives not only demonstrated potent anticancer activity but also exhibited favorable safety profiles in preliminary toxicity assessments. This dual activity makes them promising candidates for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.